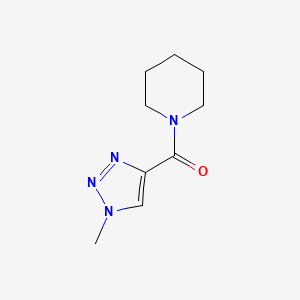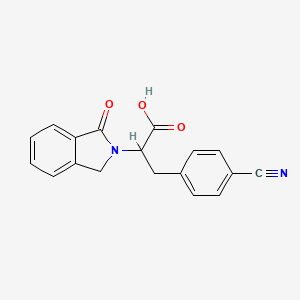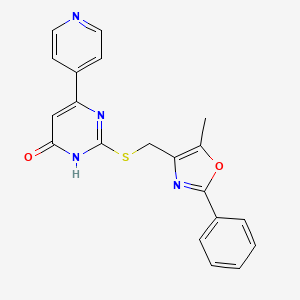![molecular formula C18H15ClN2O2 B2906935 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole CAS No. 477887-39-1](/img/structure/B2906935.png)
2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole, or 2C-M-3-MBIM-1H-Indole, is a synthetically produced organic compound with a wide range of applications in the field of organic chemistry. It is a derivative of indole, a heterocyclic aromatic compound, and is a common building block for the synthesis of a variety of organic compounds. In
Aplicaciones Científicas De Investigación
2C-M-3-MBIM-1H-Indole has a wide range of applications in the field of scientific research. It is used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other compounds used in research. It is also used as a ligand in coordination chemistry, as well as in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2C-M-3-MBIM-1H-Indole is not well understood. However, it is believed that it works by forming a coordination complex with metal ions, which can then be used to catalyze reactions. In addition, it is believed that it can act as a Lewis acid, which can facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-M-3-MBIM-1H-Indole are not well understood. However, it is believed that it can act as an agonist or antagonist for certain receptors in the body, which can lead to a variety of effects. In addition, it is believed that it can affect the metabolism of certain compounds, which can lead to changes in the body’s biochemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2C-M-3-MBIM-1H-Indole in laboratory experiments include its low cost and ease of synthesis. In addition, it is a versatile compound that can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. However, one of the main limitations of using 2C-M-3-MBIM-1H-Indole in laboratory experiments is that it can be difficult to control the reaction conditions, which can lead to unpredictable results.
Direcciones Futuras
Some potential future directions for 2C-M-3-MBIM-1H-Indole include further research into its mechanism of action, potential applications in drug development, and its potential use in the synthesis of new materials. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its advantages and limitations for laboratory experiments could lead to improved methods for synthesizing the compound.
Métodos De Síntesis
2C-M-3-MBIM-1H-Indole can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzoyl chloride with 1-methylindole in the presence of triethylamine (TEA) as a base. This results in the formation of 4-methylbenzoyloxy-1-methylindole. The second step involves the reaction of 4-methylbenzoyloxy-1-methylindole with chloroacetonitrile in the presence of pyridine as a base. This results in the formation of 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole. The third step involves the reaction of the 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole with triethylamine in the presence of water. This results in the formation of the final product.
Propiedades
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-7-9-13(10-8-12)18(22)23-20-11-15-14-5-3-4-6-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUPKAJWEMAISK-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2906852.png)

![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)

![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2906864.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de](/img/structure/B2906871.png)

